molecular formula C17H17ClN6OS B4537919 N-(4-CHLOROPHENYL)-4-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE

N-(4-CHLOROPHENYL)-4-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE

Cat. No.: B4537919
M. Wt: 388.9 g/mol
InChI Key: WGEMHULKJAGAJN-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-4-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-4-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenylamine, thiophene derivatives, and piperidine carboxamide. These intermediates are then subjected to various coupling reactions, cyclizations, and functional group modifications under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-4-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of thiophene to sulfoxide or sulfone derivatives.

    Reduction: Reduction of the tetrazole ring to form amine derivatives.

    Substitution: Halogenation, nitration, or alkylation of the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophilic or nucleophilic reagents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxide or sulfone derivatives, while reduction of the tetrazole ring may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-4-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, tetrazole-containing molecules, and thiophene-based compounds. Examples include:

  • N-(4-chlorophenyl)piperidine-1-carboxamide
  • 5-(thiophen-2-yl)-2H-tetrazole
  • 4-(5-(thiophen-2-yl)-2H-tetrazol-2-yl)piperidine

Uniqueness

N-(4-CHLOROPHENYL)-4-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(5-thiophen-2-yltetrazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6OS/c18-12-3-5-13(6-4-12)19-17(25)23-9-7-14(8-10-23)24-21-16(20-22-24)15-2-1-11-26-15/h1-6,11,14H,7-10H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEMHULKJAGAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=C(N=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-CHLOROPHENYL)-4-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-CHLOROPHENYL)-4-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-CHLOROPHENYL)-4-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-CHLOROPHENYL)-4-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-CHLOROPHENYL)-4-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-CHLOROPHENYL)-4-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE

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